![molecular formula C20H20NPS B14567122 3-(Diphenylphosphorothioyl)-N,N-dimethylaniline CAS No. 61564-32-7](/img/structure/B14567122.png)
3-(Diphenylphosphorothioyl)-N,N-dimethylaniline
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Overview
Description
3-(Diphenylphosphorothioyl)-N,N-dimethylaniline is an organic compound that features a phosphorothioyl group attached to a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylphosphorothioyl)-N,N-dimethylaniline typically involves the phosphorylation of 2,5-dimethyl-N-arylpyrrole. This process can be achieved through electrophilic substitution reactions, where the phosphorothioyl group is introduced to the pyrrole ring . The reaction conditions often require the use of phosphorus halides and an inert atmosphere to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale phosphorylation reactions using optimized conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Diphenylphosphorothioyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorothioyl group to phosphine.
Substitution: Electrophilic substitution reactions can introduce different functional groups to the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as silicochloroform for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted aromatic compounds. These products can be further utilized in various chemical processes and applications.
Scientific Research Applications
3-(Diphenylphosphorothioyl)-N,N-dimethylaniline has several scientific research applications, including:
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Diphenylphosphorothioyl)-N,N-dimethylaniline involves its interaction with molecular targets through its phosphorothioyl group. This group can form strong bonds with metal ions, making it an effective ligand in metal complex catalysis. The compound’s ability to undergo electrophilic substitution reactions also allows it to interact with various biological molecules, potentially leading to its use in biomedical applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Diphenylphosphorothioyl)-N,N-dimethylaniline include:
Diphenylphosphine oxide: Shares the phosphine oxide functional group.
N,N-Dimethylaniline: Contains the dimethylaniline moiety.
Triphenylphosphine: Another phosphine compound with similar reactivity.
Uniqueness
This compound is unique due to the presence of both the phosphorothioyl and dimethylaniline groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
61564-32-7 |
---|---|
Molecular Formula |
C20H20NPS |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-diphenylphosphinothioyl-N,N-dimethylaniline |
InChI |
InChI=1S/C20H20NPS/c1-21(2)17-10-9-15-20(16-17)22(23,18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-16H,1-2H3 |
InChI Key |
NWWGXOFRYIDJMY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)P(=S)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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